molecular formula C10H9N3O5S B14253514 2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide CAS No. 392728-95-9

2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide

Cat. No.: B14253514
CAS No.: 392728-95-9
M. Wt: 283.26 g/mol
InChI Key: AHIRAGVKGURJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide is a complex organic compound that belongs to the class of thiophenones Thiophenones are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a thiophenone derivative, followed by the introduction of the phenylamino group through a substitution reaction. The final step involves the formation of the oxime group under specific reaction conditions, such as the use of hydroxylamine hydrochloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, and methods such as solvent extraction and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The phenylamino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiophenone derivatives.

Scientific Research Applications

2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The phenylamino group can interact with cellular proteins and enzymes, potentially inhibiting their activity. The oxime group can form stable complexes with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophenone derivatives: Compounds with similar thiophene rings but different substituents.

    Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings.

    Oxime derivatives: Compounds with oxime functional groups.

Uniqueness

2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

392728-95-9

Molecular Formula

C10H9N3O5S

Molecular Weight

283.26 g/mol

IUPAC Name

N-(4-anilino-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)hydroxylamine

InChI

InChI=1S/C10H9N3O5S/c14-12-10-9(11-7-4-2-1-3-5-7)8(13(15)16)6-19(10,17)18/h1-5,11,14H,6H2

InChI Key

AHIRAGVKGURJSH-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=NO)S1(=O)=O)NC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.